

Application Notes and Protocols for 5-TAMRA Cadaverine in Cell Imaging

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Compound of Interest

Compound Name: 5-TAMRA cadaverine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **5-TAMRA cadaverine**, a fluorescent substrate for transglutaminases (TGs), in cell imaging applications. This document outlines the properties of **5-TAMRA cadaverine**, detailed protocols for live and fixed-cell imaging, and its application in studying cellular processes involving TG activity.

Introduction

5-TAMRA cadaverine is a fluorescent probe that serves as an amine donor for transglutaminase enzymes.[1][2] Transglutaminases are a family of enzymes that catalyze the formation of isopeptide bonds between the γ -carboxamide group of a glutamine residue and the ϵ -amino group of a lysine residue in proteins.[3][4][5] This cross-linking activity is crucial in various biological processes, including apoptosis, extracellular matrix (ECM) remodeling, and wound healing. When **5-TAMRA cadaverine** is introduced to cells with active transglutaminases, the enzyme incorporates the fluorescent cadaverine derivative into its substrate proteins. This covalent labeling allows for the visualization of TG activity and the localization of its target proteins within the cell. The bright orange-red fluorescence of the TAMRA (tetramethylrhodamine) fluorophore makes it an excellent tool for fluorescence microscopy.

Product Information and Properties

5-TAMRA cadaverine is a member of the rhodamine family of dyes, known for its brightness and photostability. It is available as a purified single isomer (5-TAMRA) or a mixture of isomers (5(6)-TAMRA). For applications requiring high reproducibility, the single isomer is preferred.

Quantitative Data Summary

Property	Value	Reference
Molecular Weight	742.66 g/mol	
Excitation Wavelength (λ_{ex})	552 nm	
Emission Wavelength (λ_{em})	578 nm	
Appearance	Red solid	
Solubility	DMSO, DMF, MeOH	
Storage Conditions	Freeze (<-15 °C), protected from light	

Experimental Protocols

Protocol 1: Live-Cell Imaging of Transglutaminase Activity

This protocol describes the use of **5-TAMRA cadaverine** to label and visualize transglutaminase activity in living cells.

Materials:

- **5-TAMRA cadaverine**
- Anhydrous DMSO
- Live-cell imaging medium (e.g., phenol red-free DMEM)
- Cell culture plates or chambered coverglass suitable for microscopy
- Fluorescence microscope with appropriate filter sets for TAMRA (e.g., TRITC/Rhodamine)

Procedure:

- Cell Preparation:
 - Plate cells on a suitable imaging dish or chambered coverglass and culture until they reach the desired confluency.
- Preparation of **5-TAMRA Cadaverine** Stock Solution:
 - Prepare a 10 mM stock solution of **5-TAMRA cadaverine** in anhydrous DMSO. Mix well by vortexing. This stock solution can be stored at -20°C for several weeks, protected from light and moisture.
- Labeling of Live Cells:
 - Prepare a working solution of **5-TAMRA cadaverine** by diluting the stock solution in pre-warmed live-cell imaging medium. The final concentration should be optimized for your cell type and experimental conditions, typically ranging from 50 µM to 500 µM.
 - Remove the culture medium from the cells and wash once with pre-warmed imaging medium.
 - Add the **5-TAMRA cadaverine** working solution to the cells.
 - Incubate the cells at 37°C in a CO₂ incubator for 1 to 4 hours. The optimal incubation time will depend on the level of transglutaminase activity in your cells.
- Washing:
 - After incubation, remove the labeling solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unincorporated probe.
- Imaging:
 - Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for TAMRA (Excitation: ~550 nm, Emission: ~580 nm).

- Live-cell imaging can be performed over time to monitor dynamic changes in transglutaminase activity.

Protocol 2: Fixed-Cell Imaging of Transglutaminase Activity

This protocol allows for the visualization of transglutaminase activity in fixed cells, which can be useful for colocalization studies with other cellular markers.

Materials:

- **5-TAMRA cadaverine**
- Anhydrous DMSO
- Phosphate-buffered saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking solution (e.g., 3% BSA in PBS)
- Mounting medium with an antifade reagent
- Fluorescence microscope with appropriate filter sets for TAMRA

Procedure:

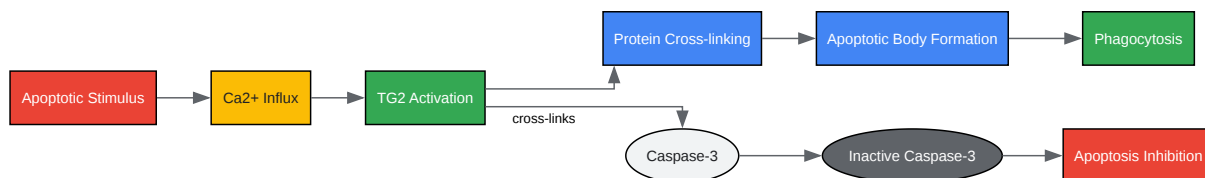
- Cell Preparation and Labeling:
 - Follow steps 1-3 from the live-cell imaging protocol to label the cells with **5-TAMRA cadaverine**.
- Fixation:
 - After labeling and washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

- Wash the cells three times with PBS.
- Permeabilization (Optional):
 - If you plan to co-stain with intracellular antibodies, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS.
- Blocking (Optional):
 - If performing immunofluorescence, block non-specific antibody binding by incubating the cells in a blocking solution for at least 60 minutes at room temperature.
- (Optional) Immunofluorescence Staining:
 - Incubate with primary and secondary antibodies according to standard immunofluorescence protocols.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
 - Image the cells using a fluorescence microscope with the appropriate filter set for TAMRA.

Signaling Pathways and Experimental Workflows

Transglutaminase 2 in Apoptosis

Transglutaminase 2 (TG2) plays a complex role in apoptosis. In some contexts, its cross-linking activity contributes to the formation of stable apoptotic bodies, preventing the leakage of cellular contents and facilitating phagocytosis. In other scenarios, TG2 can act as an inhibitor of apoptosis by cross-linking and inactivating key apoptotic proteins like caspase-3.

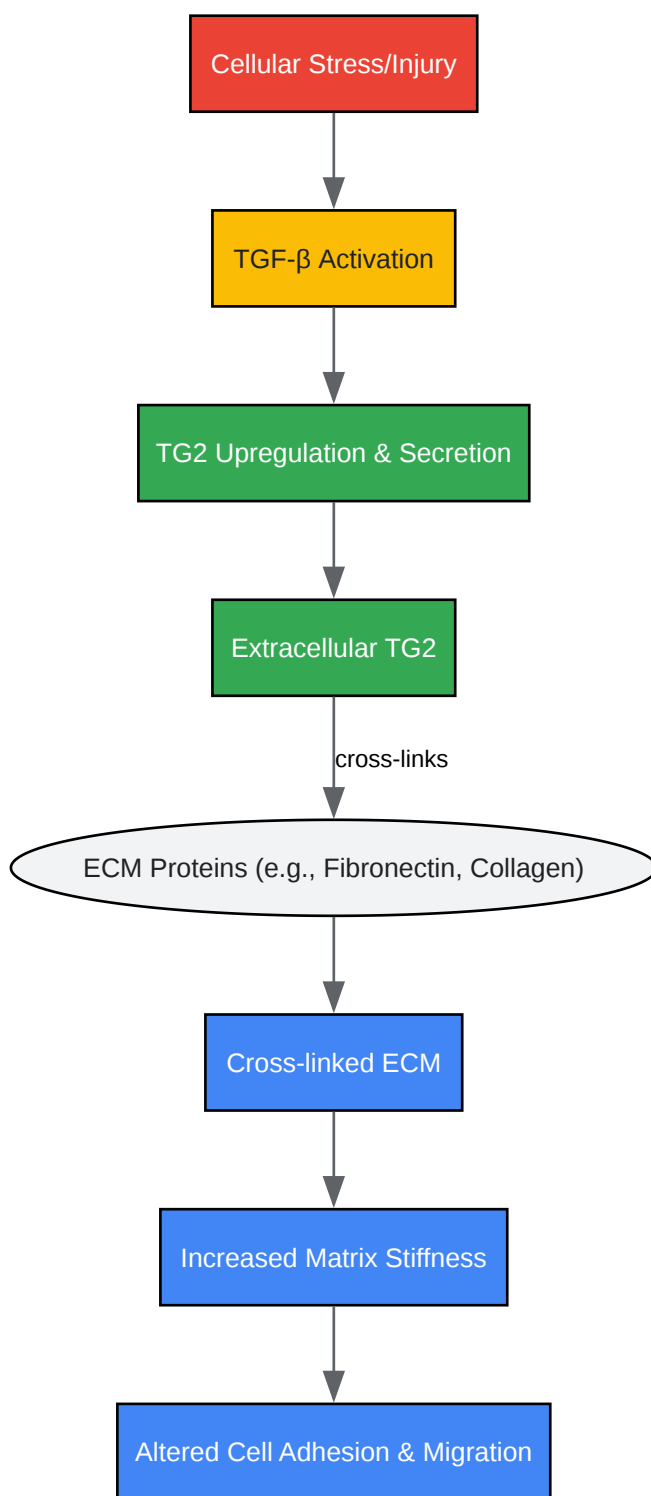


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Caption: Role of TG2 in apoptosis.

Transglutaminase 2 in Extracellular Matrix (ECM) Remodeling

Extracellular TG2 is a key player in the stabilization and remodeling of the ECM. It cross-links various ECM proteins, such as fibronectin and collagen, thereby increasing the mechanical stability of the matrix. This process is vital in tissue repair, but its dysregulation can contribute to fibrosis and cancer progression.

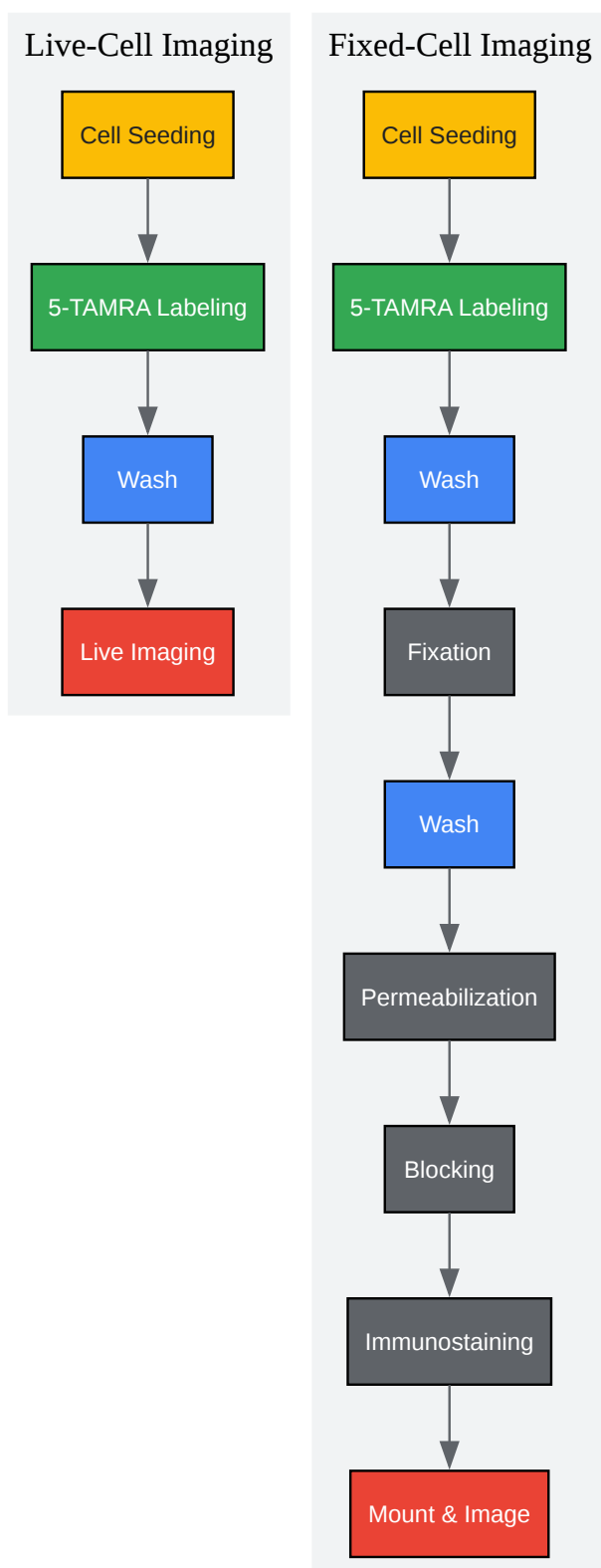


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Caption: TG2 in ECM remodeling.

Experimental Workflow for Cell Imaging with 5-TAMRA Cadaverine

The following diagram illustrates the general workflow for both live and fixed-cell imaging using 5-TAMRA cadaverine.



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Caption: Cell imaging workflow.

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